2-(Thiomorpholinomethyl)phenylboronic acid

Catalog No.
S831702
CAS No.
1158941-47-9
M.F
C11H16BNO2S
M. Wt
237.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Thiomorpholinomethyl)phenylboronic acid

CAS Number

1158941-47-9

Product Name

2-(Thiomorpholinomethyl)phenylboronic acid

IUPAC Name

[2-(thiomorpholin-4-ylmethyl)phenyl]boronic acid

Molecular Formula

C11H16BNO2S

Molecular Weight

237.13 g/mol

InChI

InChI=1S/C11H16BNO2S/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2

InChI Key

PTMSIHHLEIKCOO-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1CN2CCSCC2)(O)O

Canonical SMILES

B(C1=CC=CC=C1CN2CCSCC2)(O)O
  • Protein-Protein Interaction Studies

    Boronic acids are known for their ability to form reversible covalent bonds with cis-diols. This property can be used as a tool in studying protein-protein interactions []. 2-(Thiomorpholinomethyl)phenylboronic acid, with its boronic acid group, could potentially be used as a probe to investigate protein-protein interactions where a cis-diol containing moiety is involved in the binding interface.

  • Medicinal Chemistry Applications

    Due to the presence of the thiomorpholine group, 2-(Thiomorpholinomethyl)phenylboronic acid could be of interest in medicinal chemistry research. Thiomorpholine is a functional group found in various bioactive molecules []. The molecule could serve as a starting material for the synthesis of novel drug candidates, potentially targeting therapeutic areas where the thiomorpholine moiety plays a role.

  • Organic Synthesis

    Boronic acids are valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions []. 2-(Thiomorpholinomethyl)phenylboronic acid could be a useful reagent for the introduction of a phenyl moiety with a tethered thiomorpholine group into organic molecules. This could be of interest for the synthesis of complex organic compounds with potential applications in various fields.

Molecular Structure Analysis

The key features of 2-(Thiomorpholinomethyl)phenylboronic acid's structure include:

  • Boronic Acid Moiety (B(OH)2): This planar triangular group readily participates in reversible covalent bonding, crucial for its applications [].
  • Phenyl Ring: This aromatic ring provides structural stability and a platform for further functionalization [].
  • Thiomorpholine Group (C4H8NS): This five-membered heterocycle containing a nitrogen and sulfur atom might contribute to hydrogen bonding and potential bioactivity [].
  • Methylene Linker (CH2): This flexible linker connects the phenyl ring and the thiomorpholine group, allowing for some rotational freedom.

Chemical Reactions Analysis

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows the formation of carbon-carbon bonds between the boronic acid and a variety of organic halides []. (Equation not shown due to formatting limitations).
  • Esterification: The boronic acid group can react with alcohols to form esters under specific conditions []. (Equation not shown due to formatting limitations).

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the presence of polar groups (boronic acid, thiomorpholine). [, ]
  • Solubility: Potentially soluble in polar organic solvents like DMSO or DMF due to the presence of hydrogen bond donors and acceptors. [, ]
  • Stability: Boronic acid moieties can be sensitive to moisture and strong acids/bases. The overall stability of the compound requires further investigation. []

Wikipedia

{2-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid

Dates

Modify: 2023-08-16

Explore Compound Types